5-Methylbenzoxazole
Overview
Description
5-Methylbenzoxazole is an organic compound with the molecular formula C8H7NO. It is a derivative of benzoxazole, characterized by a methyl group attached to the benzene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
5-Methylbenzoxazole, a derivative of benzoxazole, is a compound that has been found to interact with various biological targets. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been reported to target a wide range of metabolic pathways and cellular processes in various disease pathologies .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzoxazole derivatives have shown inhibitory activity against carbonic anhydrases, enzymes crucial for maintaining pH balance in the body .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that 5-Methylbenzoxazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been used in various in vitro and in vivo studies, suggesting potential stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Animal models are commonly used in biomedical research to study the toxic or adverse effects of various compounds at high doses .
Metabolic Pathways
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their localization or accumulation .
Subcellular Localization
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylbenzoxazole can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with aldehydes under acidic conditions. For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods typically focus on high yield, cost-effectiveness, and environmental sustainability. The use of biodegradable and reusable catalysts, such as elemental sulfur as an oxidant, is a notable example .
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzoxazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoxazole-5-carboxylic acid, while reduction can produce 5-methylbenzoxazoline .
Scientific Research Applications
5-Methylbenzoxazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the methyl group.
2-Amino-6-methylbenzothiazole: A similar compound with a sulfur atom in place of the oxygen atom in the oxazole ring.
2-Methylbenzothiazole: Another similar compound with a sulfur atom and a methyl group attached to the benzene ring.
Uniqueness
5-Methylbenzoxazole is unique due to its specific structural features, such as the presence of a methyl group, which can influence its chemical reactivity and biological activity. This compound’s unique properties make it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
5-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVBGIRDRQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369305 | |
Record name | 5-Methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-78-9 | |
Record name | 5-Methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 5-Methylbenzoxazole in materials science?
A1: this compound derivatives have shown promise as interfacial materials in organic solar cells (OSCs). Specifically, they can be incorporated between the zinc oxide layer and the active layer to enhance charge injection/extraction properties. This can lead to improved short-circuit current density (JSC) and power conversion efficiency (PCE). For example, a study demonstrated that incorporating 4-bis(5-phenyl-2-oxazolyl)benzene (E3), a this compound derivative, as an interlayer in an inverted OSC architecture resulted in a significant increase in PCE, reaching 16.52%. []
Q2: How is this compound typically used in coordination chemistry?
A2: this compound can act as a ligand in coordination complexes with transition metals. For example, it can react with cobalt(II) chloride to form trans-Dichlorobis{2-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,3-benzoxazole-κN}cobalt(II). This complex features a slightly distorted tetrahedral geometry around the cobalt center, with two nitrogen atoms from two this compound ligands and two chloride ions coordinating to the metal. []
Q3: Are there any known examples of this compound derivatives exhibiting biological activity?
A3: Yes, certain derivatives of this compound have been investigated for their potential antitumor activity. Studies have shown that some 2-(1-substituted-1H-[1,2,3]-triazol-4-methylthio)-5-methylbenzoxazole compounds demonstrate inhibitory activity against CDC25B, a key enzyme involved in cell cycle regulation. These findings suggest that further exploration of this compound derivatives could lead to the development of novel anticancer agents. []
Q4: Can this compound be used as a building block in organic synthesis?
A4: Absolutely. This compound serves as a versatile starting material for synthesizing various heterocyclic compounds. It can undergo reactions like cycloadditions with diphenylketen, leading to the formation of oxazinone derivatives. These adducts can further react with nucleophiles, offering diverse synthetic possibilities. [] Another example involves its reaction with diphenylacetyl chloride under basic conditions, which yields 2-isocyano-4-methylphenyl diphenylacetate, a compound with a rare easily accessible odorless isocyanide group. []
Q5: Are there established analytical methods for the detection and quantification of this compound and its derivatives?
A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector has proven effective in separating and quantifying this compound isomers. This method offers good linearity and low detection limits, making it suitable for analyzing these compounds in various matrices. []
Q6: Have any allergic reactions been associated with this compound?
A6: While not extensively documented, there have been reports of allergic contact dermatitis linked to 2-phenyl-5-methylbenzoxazole, a derivative of this compound. This highlights the importance of considering potential sensitization and allergenic properties when working with this compound and its derivatives, particularly in applications involving human exposure. []
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